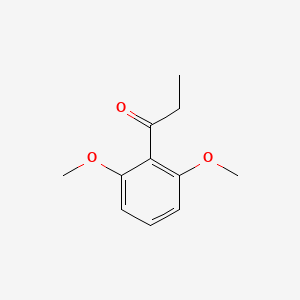

1-(2,6-Dimethoxyphenyl)propan-1-one

Beschreibung

Overview of Academic Significance in Organic Synthesis and Reaction Chemistry

The primary academic significance of 1-(2,6-Dimethoxyphenyl)propan-1-one lies in its potential as a building block in organic synthesis. The presence of a carbonyl (ketone) group and an activated aromatic ring provides multiple sites for chemical modification. The synthesis of this compound is documented in chemical literature, indicating its accessibility for research purposes. medchemexpress.com

The ketone functional group is one of the most versatile in organic chemistry. It can undergo a wide array of reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, a foundational reaction for creating new carbon-carbon and carbon-heteroatom bonds.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new functional group and a potential chiral center, which is of high importance in pharmaceutical synthesis.

Condensation Reactions: Reactions at the alpha-carbon (the carbon atom adjacent to the carbonyl group), such as aldol (B89426) condensations, allow for the formation of larger, more complex molecules.

The 2,6-dimethoxy substitution pattern on the phenyl ring sterically hinders the adjacent ketone, which can influence its reactivity in predictable ways, a feature that synthetic chemists can exploit to achieve selective transformations.

Research Context of Substituted Propanone and Dimethoxyphenyl Derivatives

To fully appreciate the academic context of this compound, it is essential to examine the research surrounding its parent structures.

Substituted Propanone Derivatives: Propanone, commonly known as acetone, is the simplest ketone and a crucial intermediate in chemical synthesis. ontosight.aicaltagmedsystems.co.uk When substituted with aryl groups, these ketones, often called phenones, become key precursors for a multitude of valuable compounds. For instance, substituted acetophenones are recognized as important scaffolds for developing agrochemicals and pharmaceuticals. The reactivity of the ketone allows it to be a versatile handle for constructing diverse molecular architectures.

Dimethoxyphenyl Derivatives: Compounds containing a dimethoxybenzene moiety are of significant interest in medicinal chemistry. Research has shown that these derivatives are versatile and can possess favorable properties for pharmaceutical applications, including thermodynamic stability. ontosight.ai The position of the methoxy (B1213986) groups on the benzene (B151609) ring is crucial and dictates the compound's electronic and steric properties, thereby influencing its biological activity and synthetic utility. While various isomers like 3,4-dimethoxy and 2,5-dimethoxy derivatives are common in drug discovery and synthesis, the 2,6-dimethoxy arrangement offers a unique structural motif for investigation.

Interactive Table 1: Research Context of Related Derivatives

| Compound Class | Area of Academic Study | Research Findings |

|---|---|---|

| Substituted Acetophenones | Agrochemical & Pharmaceutical Synthesis | Serve as versatile precursors for herbicides and active pharmaceutical ingredients like zolpidem and oxiconazole. |

| Dimethoxybenzene Derivatives | Medicinal Chemistry | Investigated for a wide range of biological activities; their stability and electronic properties make them valuable scaffolds. ontosight.ai |

Emerging Research Avenues for this compound

While dedicated research on this compound is limited, its structure suggests several promising avenues for future academic exploration.

Asymmetric Synthesis: A key area of modern organic chemistry is the synthesis of enantiomerically pure compounds. The reduction of the ketone in this compound would yield a chiral alcohol. Developing catalytic asymmetric methods for this transformation could be a valuable research endeavor, providing access to chiral building blocks that are highly sought after in the pharmaceutical industry.

Medicinal Chemistry Scaffolding: The dimethoxyphenyl group is a common feature in many biologically active molecules. The title compound could serve as a novel scaffold for the synthesis of new potential therapeutic agents. Its derivatives could be synthesized and screened for various biological activities, such as enzyme inhibition or receptor binding, following methodologies applied to similar molecular classes like chromones.

Photochemical Applications: Aromatic ketones are known to be photoactive. Investigating the photochemical properties of this compound could reveal applications in photochemistry, such as its use as a photosensitizer or in photoinitiated reactions.

Interactive Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| Molar Mass | 194.23 g/mol |

| CAS Number | 3603-70-5 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

1-(2,6-dimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O3/c1-4-8(12)11-9(13-2)6-5-7-10(11)14-3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

LKRFBILTXWYYQY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C=CC=C1OC)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2,6 Dimethoxyphenyl Propan 1 One

Chemo-selective Synthesis Routes to the 1-(2,6-Dimethoxyphenyl)propan-1-one Core

The construction of the fundamental this compound structure can be approached through various chemo-selective reactions. These methods prioritize the formation of the desired ketone with high regioselectivity.

Friedel-Crafts Acylation Strategies for Aromatic Ketones

A primary and well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation. chemguide.co.uk This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. chemguide.co.uklibretexts.org In the context of this compound, this is typically achieved by reacting 1,3-dimethoxybenzene (B93181) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). wisc.eduresearchgate.net

The two methoxy (B1213986) groups on the benzene (B151609) ring are ortho, para-directing and activating, meaning they increase the electron density at the positions ortho and para to themselves, making the ring more susceptible to electrophilic attack. wisc.edu Due to steric hindrance from the two methoxy groups at positions 2 and 6, the acylation reaction preferentially occurs at the C4 position (para to both methoxy groups). However, the formation of other isomers is possible and the reaction conditions must be carefully controlled to maximize the yield of the desired product. The use of a milder Lewis acid like PPA can sometimes offer better selectivity and avoid potential side reactions like ether cleavage that can occur with stronger Lewis acids like AlCl₃ at elevated temperatures. researchgate.net

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity, readily available. | Can cause ether cleavage, may lead to polysubstitution. libretexts.org |

| Polyphosphoric Acid (PPA) | Milder, often gives cleaner reactions with fewer side products. researchgate.net | Requires higher temperatures, can be viscous and difficult to handle. |

| Ferric Chloride (FeCl₃) | Less reactive than AlCl₃, can offer better selectivity. wisc.edu | May require longer reaction times. |

Advanced Propanone Formation via Organometallic Approaches

Organometallic reagents provide an alternative and often more specific route to ketone synthesis. One such approach involves the use of an organolithium reagent. For the synthesis of this compound, this would entail the generation of 2,6-dimethoxyphenyllithium. This can be achieved by deprotonating 1,3-dimethoxybenzene with a strong base like n-butyllithium. The resulting organolithium species can then react with propanoyl chloride or a related propanoyl electrophile to yield the target ketone.

Another organometallic strategy involves the use of organocuprates, such as lithium dipropylcuprate. These reagents are known for their ability to undergo conjugate addition to α,β-unsaturated ketones, but they can also be used to a lesser extent for direct acylation. However, for the direct synthesis of an aryl ketone like this compound, the organolithium approach is generally more direct. Organometallic routes can offer high chemo-selectivity and are particularly useful when the aromatic ring is substituted with functional groups that are sensitive to the conditions of Friedel-Crafts acylation.

Multi-step Synthetic Sequences for this compound

In some cases, a multi-step synthesis may be necessary or advantageous to achieve the desired product with high purity or to introduce specific functionalities. libretexts.org A plausible multi-step sequence could begin with a more readily available starting material, such as 2,6-dimethoxyphenol (B48157). google.comchemicalbook.com

A potential synthetic pathway could involve the following steps:

Protection of the phenolic hydroxyl group: The hydroxyl group of 2,6-dimethoxyphenol could be protected, for example, as a methyl ether, to prevent it from interfering with subsequent reactions.

Introduction of the propanone side chain: This could be achieved through a Friedel-Crafts acylation as described previously, or via an alternative method such as a Gattermann or Houben-Hoesch reaction if applicable to the protected intermediate.

Deprotection (if necessary): If a protecting group was used, it would be removed in the final step to yield this compound.

Retrosynthetic analysis, a strategy of working backward from the target molecule, is a powerful tool for designing such multi-step syntheses. chegg.com This approach allows for the identification of suitable starting materials and reaction pathways.

Preparation of Functionalized this compound Derivatives

The core structure of this compound can be further modified to create a variety of functionalized derivatives. These modifications can be targeted at either the aromatic ring or the propanone side chain.

Strategies for Aromatic Ring Functionalization

The aromatic ring of this compound is activated by the two methoxy groups, making it amenable to further electrophilic aromatic substitution reactions. rsc.orgnih.gov The directing effects of the existing substituents (the two methoxy groups and the propanoyl group) will determine the position of any new functional groups. The methoxy groups are ortho, para-directing, while the propanoyl group is a meta-directing deactivator. The strong activating effect of the methoxy groups will likely dominate, directing incoming electrophiles to the positions ortho and para to them.

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Further Acylation or Alkylation: While the existing acyl group is deactivating, under forcing conditions, a second acyl or alkyl group could potentially be introduced.

The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Modification of the Propanone Side Chain

The propanone side chain of this compound offers several sites for chemical modification. chemicalbook.com The carbonyl group and the adjacent α-carbon are the most reactive positions.

Table 2: Reactions for Modifying the Propanone Side Chain

| Reaction Type | Reagents | Resulting Functional Group |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Oxidation (e.g., Baeyer-Villiger) | Peroxy acids (e.g., m-CPBA) | Ester |

| α-Halogenation | N-Bromosuccinimide (NBS), Bromine in acetic acid | α-Halo ketone |

| Aldol (B89426) Condensation | Aldehyde or ketone in the presence of acid or base | β-Hydroxy ketone |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine and a reducing agent (e.g., NaBH₃CN) | Amine |

These modifications allow for the introduction of a wide range of functional groups, significantly expanding the chemical diversity of derivatives that can be synthesized from the this compound core. For instance, reduction of the ketone would yield the corresponding alcohol, while reaction with a Grignard reagent could be used to introduce a new carbon-carbon bond at the carbonyl carbon.

Development of Sustainable Synthetic Protocols for Dimethoxyphenylpropanones

The development of environmentally benign synthetic methodologies is a central goal in modern chemistry, driven by the need to minimize hazardous waste and reduce energy consumption. In the context of producing dimethoxyphenylpropanones, significant efforts have been directed towards creating sustainable protocols that align with the principles of green chemistry. These approaches often focus on the use of non-toxic solvents, renewable reagents, and energy-efficient reaction conditions.

A notable advancement in the green synthesis of aromatic ketones involves a visible-light-induced aerobic C-H oxidation reaction. chemistryviews.org This method utilizes cerium chloride (CeCl3) as a photosensitizer and polyethylene (B3416737) glycol 4000 (PEG 4000) as an additive, with water serving as the solvent under a standard air atmosphere and blue light irradiation. This process is advantageous as it operates at room temperature, uses air as a green oxidant, and employs water as an environmentally friendly solvent, offering a significant improvement over traditional oxidation methods that often require harsh conditions, toxic solvents, and expensive catalysts. chemistryviews.org The reaction has demonstrated the capability to convert various diarylmethanes and aryl alkanes into their corresponding ketones in moderate to excellent yields, showcasing good functional-group tolerance. chemistryviews.org

Another sustainable approach focuses on the methoximation of aromatic ketones. Researchers have developed a facile and efficient method using manganese(II) chloride tetrahydrate (MnCl2·4H2O) as an inexpensive and environmentally friendly catalyst. royalsocietypublishing.orgresearchgate.net This process is conducted under mild conditions in ethanol (B145695) at 50°C without the need for additional ligands, and it provides good to excellent yields of methoximes from the corresponding aromatic ketones. royalsocietypublishing.orgresearchgate.net

Furthermore, innovative one-pot methods are being explored to enhance the utility of aromatic ketones in a more sustainable manner. One such technique involves the conversion of aromatic ketones into aromatic esters through a retro-Claisen reaction, which can then react with a variety of nucleophiles. azom.com This streamlined process is more efficient and economical, broadening the applications of aromatic ketones in synthesizing valuable compounds. azom.com

Table 1: Comparison of Sustainable Synthetic Methods for Aromatic Ketones

| Method | Catalyst/Reagents | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| Visible-Light C-H Oxidation chemistryviews.org | CeCl3, PEG 4000, Air | Water | Blue light, Room temperature | Environmentally friendly, mild conditions, uses air as an oxidant. |

| Methoximation royalsocietypublishing.orgresearchgate.net | MnCl2·4H2O | Ethanol | 50°C | Inexpensive and green catalyst, mild conditions, good to excellent yields. |

| One-Pot Conversion to Esters azom.com | Not specified | Not specified | One-pot reaction | Efficient, economical, versatile for further synthesis. |

| General Green Techniques nih.govresearchgate.net | Various | Often solvent-free | Microwave, Ultrasound | Reduced energy consumption, less toxic waste. |

Mechanistic Investigations of Reactions Involving 1 2,6 Dimethoxyphenyl Propan 1 One

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Polysubstituted Arenes

The electrophilic aromatic substitution (EAS) of 1-(2,6-dimethoxyphenyl)propan-1-one is governed by the interplay of the electronic effects of its substituents. The two methoxy (B1213986) groups are strong activating groups, donating electron density to the aromatic ring through resonance, while the propanone group is a deactivating group, withdrawing electron density via its carbonyl function.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:

Formation of a Sigma Complex: The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edulibretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substitution product. masterorganicchemistry.comuci.edu

In the case of this compound, the two ortho-methoxy groups are powerful ortho-, para-directors. However, since the para position is occupied by the propanone group, electrophilic attack is directed to the positions ortho to the methoxy groups (positions 3 and 5 of the benzene (B151609) ring). The propanone group is a meta-director, and its presence further influences the regioselectivity of the reaction. The combined directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | 2, 6 | Electron-donating (resonance) | Ortho, Para |

| Propanone (-COC₂H₅) | 1 | Electron-withdrawing (inductive and resonance) | Meta |

The reaction rate of electrophilic aromatic substitution on this compound is expected to be slower than that of benzene due to the presence of the deactivating propanone group. However, the strong activating effect of the two methoxy groups can partially counteract this deactivation.

Examination of Selective Methoxy Ether Cleavage and Acylation Mechanisms

The cleavage of methoxy ethers on the aromatic ring of this compound is a significant reaction, often preceding or occurring concurrently with other transformations. Studies on analogous compounds, such as 2,6-dimethoxyphenol (B48157), provide insight into the mechanism of selective demethylation, particularly in the presence of a Lewis acid like aluminum chloride (AlCl₃) and an acyl chloride. nih.govnih.gov

A proposed mechanism for the selective cleavage of one methoxy group involves the formation of a double complex with the Lewis acid. nih.gov This dual coordination makes the aromatic ring highly electron-deficient, rendering the carbon of the methoxy group susceptible to nucleophilic attack by a chloride ion. nih.gov

A related reaction on 2,6-dimethoxyphenol, when treated with propanoyl chloride and AlCl₃ at elevated temperatures, results in the selective cleavage of one methoxy group followed by acylation at the position meta to the newly formed hydroxyl group. nih.govnih.gov This suggests a pathway where demethylation is a key step.

The reaction conditions significantly influence the outcome. At room temperature, acylation may occur without significant ether cleavage, while elevated temperatures favor the demethylation process. nih.gov

| Reactant | Reagents | Temperature | Key Mechanistic Step | Product(s) |

| 2,6-Dimethoxyphenol | Propanoyl chloride, AlCl₃ | Room Temperature | Para-acylation | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

| 2,6-Dimethoxyphenol | Propanoyl chloride, AlCl₃ | Elevated (~46°C) | Selective methoxy cleavage followed by meta-acylation | Ortho-acylated catechol derivatives |

This selective cleavage provides a route to various substituted catechols, which are valuable precursors in several fields. nih.gov

Detailed Analysis of Propanone Side Chain Transformations

The propanone side chain of this compound offers a site for various chemical modifications. While specific studies on this exact molecule are limited, the reactivity of the propanone moiety attached to a substituted aromatic ring can be inferred from general principles of organic chemistry.

One important reaction is the reduction of the ketone to either an alcohol or a methylene (B1212753) group. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(2,6-dimethoxyphenyl)propan-1-ol. Complete reduction of the carbonyl to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would convert the propanone to a propyl group.

Another potential transformation involves reactions at the α-carbon of the propanone side chain. The presence of the electron-withdrawing carbonyl group makes the α-protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Furthermore, the design and synthesis of analogs based on the modification of similar side chains have been explored in medicinal chemistry. For example, the reductive amination of substituted phenoxyacetones has been used to synthesize compounds with biological activity. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H NMR data for 1-(2,6-Dimethoxyphenyl)propan-1-one is not available in the public domain.

Specific ¹³C NMR data for this compound is not available in the public domain.

Vibrational Spectroscopy for Molecular Fingerprinting

A specific FT-IR spectrum for this compound is not available in the public domain.

A specific FT-Raman spectrum for this compound is not available in the public domain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis, for this compound is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC separates the compound from a mixture, and the subsequent mass spectrometer bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum provides a molecular fingerprint, aiding in its identification.

The fragmentation of this compound under electron ionization is predicted to follow characteristic pathways for aromatic ketones. The most prominent fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the ethyl group. This cleavage results in the formation of a highly stable 2,6-dimethoxybenzoyl cation.

Predicted Key Fragments in the Mass Spectrum:

Molecular Ion (M+) : The peak corresponding to the intact molecule, C₁₁H₁₄O₃⁺.

Alpha-Cleavage : The loss of the ethyl radical (•CH₂CH₃) is expected to yield the base peak, the 2,6-dimethoxybenzoyl cation.

Aromatic Fragments : Subsequent fragmentation of the benzoyl cation can lead to other characteristic ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 165 | [C₉H₉O₃]⁺ | Alpha-cleavage: [M - C₂H₅]⁺ |

| 137 | [C₈H₉O₂]⁺ | Loss of CO from the m/z 165 fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining a compound's elemental composition by measuring its mass to a very high degree of accuracy (typically to four or more decimal places). researchgate.net While nominal mass spectrometry might identify the molecular weight as 194 g/mol , HRMS can distinguish this compound from other isomers that have the same nominal mass but different atomic compositions.

For the molecular formula C₁₁H₁₄O₃, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. sisweb.com An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the molecular formula. youtube.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Nominal Mass | 194 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophores in this compound are the carbonyl group (C=O) and the 2,6-dimethoxyphenyl ring.

The spectrum is expected to show two main types of electronic transitions:

π → π* transitions : These are high-energy, high-intensity absorptions associated with the π-electron system of the aromatic ring and the carbonyl group.

n → π* transitions : This is a lower-energy, lower-intensity absorption resulting from the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group.

The presence of two methoxy (B1213986) groups in the ortho positions to the propanoyl group introduces significant steric hindrance. This forces the carbonyl group out of the plane of the benzene (B151609) ring, inhibiting resonance. mun.cacdnsciencepub.com This steric inhibition of resonance leads to a hypsochromic shift (blue shift, to shorter wavelengths) and a decrease in absorption intensity compared to a planar analogue. The absorption spectrum is therefore expected to resemble that of a substituted benzene rather than a fully conjugated system. mun.ca

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Characteristics |

|---|---|---|---|

| π → π* | Benzene Ring & Carbonyl | ~210-220 nm and ~260-270 nm | High intensity (B-band and E-band) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Table 4: Structural Parameters Obtainable from Single-Crystal XRD

| Parameter | Information Provided | Expected Value/Comment |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | To be determined |

| Space Group | The specific symmetry elements within the unit cell. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit. | To be determined |

| Bond Lengths (e.g., C=O, C-C, C-O) | Precise distances between bonded atoms. | To be determined |

| Bond Angles (e.g., O-C-C, C-C-C) | Angles between adjacent bonds. | To be determined |

| Dihedral Angle (Ring-Carbonyl) | The twist between the phenyl ring and the C=O group. | Expected to be significant (> 0°) due to steric hindrance. |

Computational Chemistry and Theoretical Modeling of 1 2,6 Dimethoxyphenyl Propan 1 One

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool for investigating the structural and electronic characteristics of 1-(2,6-dimethoxyphenyl)propan-1-one. This method allows for the determination of the molecule's most stable conformation (geometry optimization) and the analysis of its electronic landscape.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For molecules similar in structure to this compound, a combination of a hybrid functional, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set, is commonly employed to provide a balance between computational cost and accuracy. researchgate.net

The validation of the selected computational level is crucial. This is often achieved by comparing the calculated structural parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography, where available. For instance, studies on related chalcone (B49325) derivatives have shown good correlation between DFT-calculated geometries and experimental results. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Analysis of Phenylpropanones

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties. tandfonline.com |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions. researchgate.net |

| CAM-B3LYP | 6-311G(d,p) | Long-range corrected, suitable for electronic excitations. nih.gov |

| PBEPBE | 6-31G(d,p) | General purpose GGA functional. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximate nature of the chosen functional. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For example, the C=O stretching frequency of the propanone moiety and the characteristic vibrations of the dimethoxyphenyl group can be precisely identified. This approach has been successfully applied to interpret the vibrational spectra of related dimethoxy compounds. nih.gov

From the optimized molecular geometry, a range of quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Potential (μ) | -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethoxyphenyl ring, while the LUMO is likely centered on the propan-1-one moiety, particularly the carbonyl group. This distribution dictates the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic character, where the molecule is likely to be attacked by electrophiles. In this compound, these regions are expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups. Conversely, blue regions represent positive electrostatic potential, indicating electrophilic character and sites prone to nucleophilic attack, such as the hydrogen atoms and the carbonyl carbon. Green areas denote regions of neutral potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. acs.org It is an extension of Density Functional Theory (DFT), which is primarily concerned with ground-state properties. acs.org The core principle of TD-DFT is to calculate the response of the electron density of a molecule to a time-varying electric field, such as that of light. By analyzing this response, one can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.

The primary outputs of a TD-DFT calculation are the vertical excitation energies and their corresponding oscillator strengths. Excitation energy is the energy difference between the ground state and an excited state, while the oscillator strength indicates the probability of a given electronic transition occurring. These two pieces of information are crucial for predicting a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. Transitions with high oscillator strengths correspond to intense absorption peaks in the experimental spectrum.

The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional, which is an approximation used to account for the complex interactions between electrons. Despite this, TD-DFT is widely employed due to its favorable balance of computational cost and accuracy for many molecular systems, making it a go-to method for predicting the electronic spectra of organic molecules.

A literature search for the application of TD-DFT to this compound did not yield any specific studies. Such a study would provide valuable insights into its photophysical properties, including the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n → π* or π → π* transitions).

Solvent Effects on Electronic and Energetic Properties via Continuum Models

The electronic and energetic properties of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. Continuum models are a class of computational methods used to simulate these solvent effects without explicitly modeling each solvent molecule. Instead, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. The Polarizable Continuum Model (PCM) is one of the most widely used and successful of these methods.

By incorporating a continuum model into quantum chemical calculations, one can predict how the solvent will affect properties such as absorption spectra (solvatochromism), molecular geometry, and dipole moments. For example, a polar solvent might stabilize a polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum compared to the gas phase or a nonpolar solvent.

These models are computationally efficient and can provide valuable qualitative and quantitative predictions of solvent effects. They are routinely combined with TD-DFT calculations to simulate UV-Vis spectra in solution, providing a more realistic comparison with experimental measurements.

No specific research applying continuum models to study the solvent effects on the properties of this compound has been found in the surveyed literature. A computational investigation using a method like PCM would clarify how its electronic structure and absorption characteristics are modulated by different solvent environments.

Non-Linear Optical (NLO) Properties Theoretical Calculations

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Materials with significant NLO responses are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the design of new materials.

The key NLO properties calculated are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These tensors describe the linear and non-linear response of the molecular dipole moment to an applied electric field. The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation.

Theoretical calculations of these properties are typically performed using DFT or other high-level quantum chemical methods. The finite field approach is a common technique where the energy or dipole moment of the molecule is calculated in the presence of a series of static electric fields of varying strength. The NLO coefficients are then extracted from the derivatives of the energy or dipole moment with respect to the field strength. The design of molecules with large NLO responses often focuses on creating systems with strong intramolecular charge transfer, typically by connecting an electron-donating group to an electron-accepting group through a π-conjugated system.

A detailed search of the scientific literature did not uncover any theoretical studies on the non-linear optical properties of this compound. Such a study would be necessary to evaluate its potential for use in NLO applications and to understand the relationship between its molecular structure and its NLO response.

1 2,6 Dimethoxyphenyl Propan 1 One As a Versatile Synthetic Intermediate

Derivatization Strategies for the Synthesis of Novel Organic Scaffolds

The chemical reactivity of 1-(2,6-dimethoxyphenyl)propan-1-one at its carbonyl group and aromatic ring facilitates the creation of diverse molecular frameworks. These derivatization strategies are fundamental in the exploration of new chemical entities.

The carbonyl group of this compound is a prime site for conversion into nitrogen-containing functional groups, most notably amines. A principal method for this transformation is reductive amination. This process typically involves the reaction of the ketone with an amine or ammonia (B1221849) in the presence of a reducing agent.

For instance, the related compound, 1-(2,6-dimethylphenoxy)propan-2-one, undergoes reductive amination using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) to yield the corresponding amine, 1-(2,6-dimethylphenoxy)-2-propanamine. chemicalbook.com This reaction proceeds over several days at room temperature and results in a high yield of the amine product. chemicalbook.com A similar strategy can be applied to this compound to produce 1-(2,6-dimethoxyphenyl)propan-1-amine.

Once formed, these amine derivatives can undergo further chemical modifications. The primary amine group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce additional complexity and functionality to the molecule. These modifications are crucial for tailoring the properties of the final compound for specific applications.

A summary of a typical reductive amination reaction is presented below:

| Reactants | Reagents | Product | Yield |

| 1-(2,6-dimethylphenoxy)propan-2-one | Ammonium acetate, Sodium cyanoborohydride, Methanol | 1-(2,6-dimethylphenoxy)-2-propanamine | 81% chemicalbook.com |

Nitrogen-containing heterocycles are core structures in many biologically active compounds and functional materials. clockss.orgnih.gov this compound can serve as a precursor for the synthesis of such heterocyclic systems. The ketone functionality allows for condensation reactions with various nitrogen-containing binucleophiles to form cyclic structures.

The development of new and efficient synthetic methods for creating nitrogen-containing heterocycles is an area of extensive study. clockss.org These methods often involve the formation of a carbon-nitrogen double bond (imine) followed by an intramolecular cyclization. clockss.org While direct examples involving this compound are not extensively detailed in the provided results, the general principles of heterocyclic synthesis suggest its utility. For example, condensation with hydrazines could lead to pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could form isoxazoles. The synthesis of pyrimidines, another important class of heterocycles, often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335). nih.gov The propanone moiety of the title compound could potentially be modified to create such a 1,3-dicarbonyl precursor.

The versatility of nitrogen-containing heterocycles in drug design stems from their rigid aromatic structures which can fit into the binding pockets of proteins and engage in various molecular interactions. nih.gov

The 2,6-dimethoxyphenyl ring of the title compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methoxy (B1213986) groups. nih.gov This allows for the introduction of various substituents onto the aromatic ring, thereby expanding the chemical diversity of the resulting molecules. The methoxy groups direct incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho positions relative to the propanoyl group.

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Addition of a nitro group, which can be subsequently reduced to an amine.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. scirp.org

These functionalization reactions are critical for creating a library of derivatives with varied electronic and steric properties. organic-chemistry.org The ability to selectively functionalize the aromatic ring is a powerful tool in medicinal chemistry for optimizing the biological activity of a lead compound. organic-chemistry.org

Applications in the Preparation of Precursors for Pharmaceutically Relevant Compounds

The structural motif present in this compound and its derivatives is found in a number of pharmaceutically relevant compounds. The amine derivatives, in particular, are common substructures in various therapeutic agents.

While direct synthesis of a specific drug from this compound is not explicitly detailed in the search results, the synthesis of the structurally similar antiarrhythmic drug, Mexiletine, highlights the utility of related ketones. Mexiletine, which is 1-methyl-2-(2,6-dimethylphenoxy)ethylamine, is synthesized from 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com This synthesis involves the formation of an oxime with hydroxylamine, followed by reduction to the primary amine. chemicalbook.com This parallel underscores the potential of this compound as a precursor for analogous pharmacologically active molecules.

The amine derivatives of phenylpropanones are a known class of compounds with various biological activities. For example, several compounds with a 2-amino-1-phenylpropane skeleton are controlled substances due to their pharmacological effects. www.gov.uk The structural similarity of derivatives of this compound to these compounds suggests their potential for investigation in drug discovery programs.

Utilization in the Construction of Complex Molecules through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. The ketone functionality of this compound makes it a suitable candidate for use in MCRs.

For example, the Biginelli reaction, a well-known MCR, typically involves an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. While this compound is not a β-ketoester, its enolate can potentially participate in similar Mannich-type or other condensation reactions that form the basis of many MCRs. The development of novel MCRs is an active area of research, and the use of structurally unique ketones like this compound could lead to the discovery of new and complex molecular architectures with potential biological activities.

Research Challenges and Future Perspectives in the Study of 1 2,6 Dimethoxyphenyl Propan 1 One

Development of More Efficient and Environmentally Benign Synthetic Pathways

The classical synthesis of aryl ketones like 1-(2,6-dimethoxyphenyl)propan-1-one often involves Friedel-Crafts acylation. This method, while foundational, typically relies on stoichiometric amounts of Lewis acids (e.g., AlCl₃) and halogenated solvents, leading to significant chemical waste and harsh reaction conditions. A primary research challenge is the development of cleaner, more efficient synthetic routes.

Future research will likely focus on catalytic and environmentally benign alternatives. This includes the exploration of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, minimizing waste. Microwave-assisted organic synthesis (MAOS) presents another promising avenue, offering rapid heating, shorter reaction times, and often improved yields compared to conventional methods. rsc.org The application of "green" solvents, such as ionic liquids or supercritical fluids, could further reduce the environmental impact of the synthesis.

Palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of C-C bonds, could also be adapted for the synthesis of this propiophenone. rsc.org For instance, a coupling reaction between a 2,6-dimethoxyphenyl organometallic reagent and a propanoyl electrophile could offer a milder and more selective alternative to traditional methods.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Method | Catalyst/Reagent | Advantages | Challenges & Future Work |

| Traditional Friedel-Crafts Acylation | AlCl₃, Propanoyl Chloride | Well-established, readily available reagents. | High waste (stoichiometric catalyst), harsh conditions, potential for side reactions. |

| Heterogeneous Catalysis | Zeolites, Acidic Clays | Catalyst is reusable, milder conditions, reduced waste. | Lower reactivity, potential for catalyst deactivation. Research needed on optimal catalyst design. |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid reaction times, increased yields, higher energy efficiency. | Scalability challenges, requires specialized equipment. Optimization of reaction parameters is key. |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Organometallic Reagent | High selectivity, mild reaction conditions, functional group tolerance. | Cost of palladium, synthesis of organometallic precursors. Development of more active and stable catalysts. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires more advanced techniques. ontosight.ai The steric hindrance caused by the two methoxy (B1213986) groups flanking the propanoyl chain likely forces the carbonyl group out of the plane of the benzene (B151609) ring.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations, offering direct evidence for the compound's preferred conformation in solution. Furthermore, solid-state NMR could reveal structural details in the crystalline form, which may differ from its solution-state conformation.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data. DFT calculations can predict minimum energy conformations, rotational barriers of the propanoyl group, and electronic properties like the distribution of molecular orbitals. These theoretical insights can help rationalize the compound's reactivity and spectroscopic behavior.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are estimated values based on analogous structures and may vary based on solvent and experimental conditions.)

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.6-7.4 ppm; Methoxy Protons: ~3.8 ppm; Methylene (B1212753) Protons (-CH₂-): ~2.9 ppm; Methyl Protons (-CH₃): ~1.1 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: >195 ppm; Aromatic Carbons: 100-160 ppm; Methoxy Carbons: ~56 ppm; Methylene Carbon: ~35 ppm; Methyl Carbon: ~8 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1680-1700 cm⁻¹ (potentially lower due to conjugation and steric effects); C-O Stretch (Aryl Ether): ~1250 cm⁻¹ |

| Mass Spectrometry | m/z | [M]+•: 194.09 g/mol ; Key fragments from loss of ethyl or methoxy groups. |

Exploration of Novel Chemical Transformations and Derivatization Reactions

The chemical reactivity of this compound is dictated by its three main components: the ketone carbonyl group, the electron-rich aromatic ring, and the methoxy groups. Future research should explore novel transformations beyond simple reductions or oxidations.

The ketone group is a versatile handle for derivatization. It can be converted into a wide range of other functional groups, such as oximes, hydrazones, or, through the Wittig reaction, substituted alkenes. Reductive amination could introduce nitrogen-containing moieties, opening pathways to new classes of compounds. A significant challenge in these transformations is overcoming the steric hindrance imposed by the ortho-methoxy groups.

Derivatization reactions are also crucial for analytical purposes, such as enhancing the volatility of a compound for Gas Chromatography (GC) analysis. research-solution.comresearchgate.net For instance, cleavage of the ether linkages to produce the corresponding dihydroxy-propiophenone would yield a new core structure that could be further functionalized through esterification or etherification of the new phenolic hydroxyl groups.

Table 3: Potential Derivatization Reactions and Their Applications

| Reaction Type | Reagent(s) | Product Type | Potential Application |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Precursor for esters, ethers, and other derivatives. |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene | Synthesis of novel olefinic compounds for materials or biological screening. |

| Ether Cleavage | BBr₃, HBr | Dihydroxyphenone | Creation of a new scaffold for further functionalization; potential for metal chelation. |

| Silylation | BSTFA, TMCS | Silyl Ether (after ether cleavage) | Increased volatility for GC-MS analysis. research-solution.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Dimethoxyphenyl)propan-1-one, and how can reaction conditions be systematically optimized?

- Methodology : Begin with Friedel-Crafts acylation using 2,6-dimethoxyphenyl precursors and propanoyl chloride. Optimize catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (toluene vs. dichloromethane) to enhance yield. Monitor reaction progress via TLC and confirm purity via HPLC (>98%) . Post-synthesis, characterize intermediates (e.g., 2-(2,6-dimethoxyphenoxy)-1-methylethanol) using GC-MS to identify byproducts .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

- Methodology : Employ X-ray crystallography to resolve stereochemical configurations (e.g., threo vs. erythro forms) . Cross-validate with ¹H/¹³C NMR, focusing on methoxy group splitting patterns (δ 3.8–4.0 ppm) and ketone carbonyl signals (δ 205–210 ppm). Compare experimental IR spectra (C=O stretch ~1700 cm⁻¹) with DFT-calculated vibrational modes .

Q. What analytical methods are critical for assessing the purity of this compound in pharmacological studies?

- Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%). Validate with LC-MS for molecular ion peaks (m/z ~222 [M+H]⁺). Quantify residual solvents (e.g., toluene) via headspace GC-FID .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, such as G-protein-coupled receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of receptors (e.g., SR142948A-bound GPCRs) . Calculate binding affinities (ΔG) and validate via MD simulations (NAMD/GROMACS). Compare with analogs (e.g., Cochinchinenin A) to identify critical substituent effects on bioactivity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., analgesic vs. cytotoxic effects) for this compound derivatives?

- Methodology : Re-evaluate in vitro assays (e.g., COX-2 inhibition vs. MTT cytotoxicity) under standardized conditions (cell lines, IC₅₀ protocols). Control for stereochemical purity (chiral HPLC) and metabolite interference (e.g., hydroxylated byproducts) . Correlate in vivo results with pharmacokinetic parameters (AUC, t₁/₂) .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the photophysical properties of this compound?

- Methodology : Synthesize analogs (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)propan-1-one) and measure UV-Vis absorption (λmax ~280 nm) and fluorescence quantum yields. Use TD-DFT to model electronic transitions and compare with experimental data .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Methodology : Apply multivariate regression (PLS or PCA) to correlate descriptors (logP, Hammett σ) with bioactivity. Validate models via leave-one-out cross-validation (Q² >0.6) . Use clustering algorithms to group compounds by substituent effects .

Q. How can byproducts from the synthesis of this compound be identified and minimized?

- Methodology : Conduct GC-MS or LC-QTOF analysis to detect common byproducts (e.g., 1-(2,6-dimethylphenoxy)propan-2-one). Optimize quenching steps (e.g., ice-cold HCl) and solvent extraction (ethyl acetate vs. DCM) to reduce dimerization .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 222.27 g/mol | |

| Key NMR Shifts (¹H) | δ 3.85 (s, OCH₃), δ 7.45 (d, aromatic) | |

| HPLC Retention Time | 8.2 min (C18, 60:40 ACN:H₂O) | |

| Predicted logP | 2.1 (±0.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.